![molecular formula C22H18N2O4S B6507565 3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide CAS No. 868676-49-7](/img/structure/B6507565.png)
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
“3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide” is a chemical compound. The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas . It’s also worth noting that this compound is related to the class of orexin receptor antagonists .
Molecular Structure Analysis
The molecular formula of this compound is C26H26N2O2S . The molecular structure is based on structures generated from information available in ECHA’s databases .Scientific Research Applications
Orexin Receptor Antagonists for Insomnia Treatment
Orexins are excitatory neuropeptides crucial for maintaining wakefulness. Orexin receptor antagonists promote sleep in animals and humans. Small molecule orexin receptor antagonists have shown clinical proof-of-concept in treating primary insomnia . Researchers have optimized these antagonists across diverse structural classes, focusing on potency, physicochemical properties, pharmacokinetics, brain penetration, and in vivo activity.
Mechanism of Action
Target of Action
Compounds with a benzoxazole moiety have been studied for their antimicrobial and anticancer properties . They are known to act selectively against Gram-positive bacteria and have antifungal properties against pathogens .
Mode of Action
Benzoxazole derivatives have been found to be toxic to both normal and cancer cells . In some cases, their toxicity to normal cells is much lower than for cancer cells, indicating these compounds as potential anticancer agents .
Biochemical Pathways
It is known that benzoxazole derivatives can have antimicrobial and anticancer effects . Therefore, it can be inferred that they may interfere with the biochemical pathways related to cell growth and division.
Result of Action
It is known that benzoxazole derivatives can be toxic to both normal and cancer cells . In some cases, their toxicity to normal cells is much lower than for cancer cells, indicating these compounds as potential anticancer agents .
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-21(13-14-29(26,27)18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,15H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIQGPVLNOXKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide |
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